molecular formula C22H22N2O2 B5756437 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

Cat. No. B5756437
M. Wt: 346.4 g/mol
InChI Key: VYAGQTCFQVYEJT-UHFFFAOYSA-N
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Description

1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, also known as DAPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone is not fully understood, but it is believed to involve the inhibition of DNA synthesis. 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to inhibit ribonucleotide reductase, an enzyme that is involved in the synthesis of deoxyribonucleotides, which are the building blocks of DNA. By inhibiting this enzyme, 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone prevents the synthesis of DNA, leading to cell death.
Biochemical and Physiological Effects
1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to exhibit anti-inflammatory and anti-viral properties. It has also been shown to inhibit the replication of HIV-1, making it a potential candidate for the treatment of HIV/AIDS.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone in lab experiments is its high potency. 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to be effective at low concentrations, making it a cost-effective tool for research. However, one of the limitations of using 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone is its potential toxicity. 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone. One area of research is the development of new analogs of 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, which could lead to the development of new therapeutic targets. Finally, the potential use of 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone in combination therapy with other chemotherapeutic agents should be investigated further, as this could lead to improved treatment outcomes for cancer patients.
Conclusion
In conclusion, 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, or 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, is a synthetic compound that has been extensively studied for its potential applications in scientific research. 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. While there are limitations to its use in lab experiments, the potential applications of 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone in cancer treatment, anti-inflammatory and anti-viral therapies, and HIV/AIDS treatment make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-nitroaniline with acetone to form 4-nitroacetanilide. This compound is then reduced to 4-aminoacetanilide using sodium borohydride. The next step involves the reaction of 4-aminoacetanilide with 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid anhydride to form the intermediate compound, which is then reacted with ethyl acetoacetate to produce 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone.

Scientific Research Applications

1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. 1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to enhance the cytotoxic effects of other chemotherapeutic agents, making it a potential candidate for combination therapy.

properties

IUPAC Name

1-[4-acetyl-1-(4-anilinophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-14-21(16(3)25)22(17(4)26)15(2)24(14)20-12-10-19(11-13-20)23-18-8-6-5-7-9-18/h5-13,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAGQTCFQVYEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2=CC=C(C=C2)NC3=CC=CC=C3)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-{2,5-dimethyl-1-[4-(phenylamino)phenyl]-1H-pyrrole-3,4-diyl}diethanone

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